In-Depth Technical Guide: 2-(Oxetan-3-ylidene)acetaldehyde
In-Depth Technical Guide: 2-(Oxetan-3-ylidene)acetaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(Oxetan-3-ylidene)acetaldehyde, a valuable building block in medicinal chemistry and organic synthesis. The document details its chemical identity, including its primary CAS number, molecular formula, and weight. A plausible experimental protocol for its synthesis via a Wittig reaction is presented, alongside predicted and characteristic spectral data for its characterization. Furthermore, this guide explores the potential biological significance and applications of this compound, drawing parallels with related oxetane-containing molecules and α,β-unsaturated aldehydes. The information is structured to be a practical resource for laboratory work and to stimulate further research into the applications of this versatile compound.
Chemical Identity and Properties
2-(Oxetan-3-ylidene)acetaldehyde is a reactive α,β-unsaturated aldehyde featuring a strained oxetane ring. This unique combination of functional groups makes it an attractive intermediate for the synthesis of more complex molecules, particularly in the context of drug discovery where the oxetane moiety is increasingly utilized as a bioisostere for gem-dimethyl or carbonyl groups.[1]
| Property | Value | Reference |
| Chemical Name | 2-(Oxetan-3-ylidene)acetaldehyde | |
| CAS Number | 922500-93-4 | [2] |
| Alternate CAS Number | 34218-22-9 | [3] |
| Molecular Formula | C₅H₆O₂ | [2] |
| Molecular Weight | 98.10 g/mol | [4] |
| SMILES | O=CC=C1COC1 | [2] |
| Predicted XlogP | -1.0 | [5] |
Synthesis
A closely related and documented procedure is the synthesis of ethyl 2-(oxetan-3-ylidene)acetate, which utilizes the Wittig reaction between oxetan-3-one and ethyl (triphenylphosphoranylidene)acetate.[8] By analogy, a similar protocol can be employed for the target molecule.
Proposed Experimental Protocol: Wittig Reaction
This protocol is a proposed method based on established Wittig reaction principles and related syntheses.
Reaction Scheme:
Figure 1: Proposed synthesis of 2-(Oxetan-3-ylidene)acetaldehyde via Wittig reaction.
Materials:
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Oxetan-3-one
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(Formylmethylenetriphenyl)phosphonium chloride (or bromide)
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Strong, non-nucleophilic base (e.g., n-Butyllithium, Sodium hydride)
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Anhydrous solvent (e.g., Tetrahydrofuran (THF), Diethyl ether)
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Deuterated chloroform (CDCl₃) for NMR analysis
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Silica gel for column chromatography
Procedure:
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Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend (formylmethylenetriphenyl)phosphonium salt in anhydrous THF. Cool the suspension to 0 °C in an ice bath.
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Slowly add a stoichiometric equivalent of a strong base (e.g., n-BuLi) to the suspension. The formation of the deep red or orange color of the ylide indicates a successful reaction. Allow the mixture to stir at this temperature for 30-60 minutes.
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Wittig Reaction: To the freshly prepared ylide solution, add a solution of oxetan-3-one in anhydrous THF dropwise at 0 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until TLC analysis indicates the consumption of the starting material.
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Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
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Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: The crude product, which will contain triphenylphosphine oxide as a major byproduct, can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Spectral Data for Characterization
As experimental spectra for 2-(Oxetan-3-ylidene)acetaldehyde are not available, the following data are predicted based on the analysis of its structure and comparison with similar compounds.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aldehydic, vinylic, and oxetane ring protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.5 | Doublet | 1H | Aldehydic proton (-CHO) |
| ~6.0 | Doublet of triplets | 1H | Vinylic proton (=CH-) |
| ~4.8-5.0 | Multiplet | 4H | Oxetane ring protons (-CH₂-O-CH₂-) |
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will be characterized by the downfield shift of the carbonyl carbon.
| Chemical Shift (δ, ppm) | Assignment |
| ~190-200 | Aldehydic carbonyl carbon (C=O) |
| ~150-160 | Quaternary vinylic carbon (=C<) |
| ~120-130 | Vinylic methine carbon (=CH-) |
| ~65-75 | Oxetane ring carbons (-CH₂-O-) |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will be dominated by the characteristic stretching frequencies of the carbonyl and alkene functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2820 and ~2720 | Medium | C-H stretch of the aldehyde |
| ~1680-1700 | Strong | C=O stretch of the α,β-unsaturated aldehyde |
| ~1630-1650 | Medium | C=C stretch of the alkene |
| ~970 | Strong | C-O-C stretch of the oxetane ring |
Mass Spectrometry (Predicted)
The mass spectrum is predicted to show the molecular ion peak and characteristic fragmentation patterns.
| m/z | Ion |
| 98.03 | [M]⁺ |
| 99.04 | [M+H]⁺ |
| 121.03 | [M+Na]⁺ |
Biological Significance and Potential Applications
While specific biological studies on 2-(Oxetan-3-ylidene)acetaldehyde are limited, its structural features suggest several areas of potential interest for researchers and drug development professionals.
Role in Medicinal Chemistry
The oxetane ring is a valuable motif in modern medicinal chemistry. Its incorporation into drug candidates can lead to improved physicochemical properties such as increased solubility, metabolic stability, and reduced lipophilicity.[1][7] The strained four-membered ring can also act as a conformational constraint, potentially leading to higher binding affinity and selectivity for biological targets.
Reactivity as a Michael Acceptor
As an α,β-unsaturated aldehyde, 2-(Oxetan-3-ylidene)acetaldehyde is a Michael acceptor. This reactivity can be exploited for the covalent modification of biological macromolecules, a strategy employed in the design of certain enzyme inhibitors.
Figure 2: Michael addition reaction of 2-(Oxetan-3-ylidene)acetaldehyde.
Parallels with Acetaldehyde
Acetaldehyde, the simpler analogue, is a known metabolite of ethanol and exhibits a range of biological effects, including toxicity and potential carcinogenicity.[9] While the presence of the oxetane ring will significantly alter the molecule's properties, understanding the biological pathways affected by acetaldehyde could provide a starting point for investigating the bioactivity of its oxetane-containing derivative. Bioassay kits are commercially available for the quantification of acetaldehyde, which could potentially be adapted for screening the effects of 2-(Oxetan-3-ylidene)acetaldehyde in biological systems.[9][10]
Conclusion
2-(Oxetan-3-ylidene)acetaldehyde is a promising, yet underexplored, chemical entity. Its synthesis is achievable through well-established synthetic methodologies like the Wittig reaction. The presence of the oxetane ring, combined with the reactivity of the α,β-unsaturated aldehyde, makes it a versatile tool for organic synthesis and a compound of interest for medicinal chemistry and drug discovery. Further research into its synthesis, characterization, and biological activity is warranted to fully unlock its potential. This guide provides a foundational resource to aid in these future investigations.
References
- 1. 2-(Oxetan-3-ylidene)acetaldehyde/CAS:922500-93-4-HXCHEM [hxchem.net]
- 2. 2-(OXETAN-3-YLIDENE)ACETALDEHYDE | CAS 922500-93-4 [matrix-fine-chemicals.com]
- 3. parchem.com [parchem.com]
- 4. EnamineStore [enaminestore.com]
- 5. PubChemLite - 2-(oxetan-3-ylidene)acetaldehyde (C5H6O2) [pubchemlite.lcsb.uni.lu]
- 6. Wittig reaction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Ethyl 2-(oxetan-3-ylidene)acetate | C7H10O3 | CID 53308471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. assaygenie.com [assaygenie.com]
- 10. bioassaysys.com [bioassaysys.com]






